![molecular formula C11H6ClF3N2O2 B10821511 inhibitor CB3](/img/no-structure.png)
inhibitor CB3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inhibitor CB3 is a synthetic organic compound known for its role as an inhibitor of the neutral amino acid transporter B0AT1 (SLC6A19). This transporter is crucial for the absorption of neutral amino acids in the intestine and kidney. This compound has shown potential in treating metabolic diseases such as non-alcoholic steatohepatitis and phenylketonuria by modulating amino acid transport .
Vorbereitungsmethoden
The synthesis of inhibitor CB3 involves several steps, starting with the preparation of the core structure, which is a substituted oxazole. The synthetic route typically includes:
Step 1: Formation of the oxazole ring through a cyclization reaction involving a nitrile and an aldehyde under acidic conditions.
Step 2: Introduction of the trifluoromethyl group via a nucleophilic substitution reaction.
Step 3: Chlorination of the aromatic ring using thionyl chloride.
Step 4: Final coupling reaction to attach the carboxamide group, completing the synthesis of this compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Analyse Chemischer Reaktionen
Inhibitor CB3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under strong oxidizing conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Inhibitor CB3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function and inhibition of amino acid transporters.
Biology: Helps in understanding the role of amino acid transporters in cellular metabolism and signaling.
Medicine: Potential therapeutic agent for treating metabolic disorders such as non-alcoholic steatohepatitis and phenylketonuria by modulating amino acid transport.
Industry: Could be used in the development of new drugs targeting amino acid transporters, as well as in the production of research chemicals for studying transporter functions
Wirkmechanismus
Inhibitor CB3 exerts its effects by binding to the neutral amino acid transporter B0AT1 (SLC6A19), thereby inhibiting its function. This inhibition prevents the transport of neutral amino acids across the cell membrane, leading to a decrease in their intracellular concentrations. The molecular targets involved include the substrate binding site of B0AT1, where this compound likely binds in the vicinity, blocking the transporter’s activity .
Vergleich Mit ähnlichen Verbindungen
Inhibitor CB3 is unique compared to other similar compounds due to its high affinity and selectivity for the B0AT1 transporter. Similar compounds include:
Modified diarylmethine compounds: These also inhibit B0AT1 but with varying affinities.
Second-generation inhibitors: Derived from high-throughput screening, these compounds show higher affinity and strong selectivity against amino acid transporters with similar substrate specificity, such as ASCT2 (SLC1A5) and LAT1 (SLC7A5)
This compound stands out due to its specific binding characteristics and potential therapeutic applications in metabolic diseases.
Eigenschaften
Molekularformel |
C11H6ClF3N2O2 |
---|---|
Molekulargewicht |
290.62 g/mol |
IUPAC-Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-6-1-2-8(7(5-6)11(13,14)15)16-10(18)9-3-4-19-17-9/h1-5H,(H,16,18) |
InChI-Schlüssel |
COZVUVXNGYGPKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)C2=NOC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.